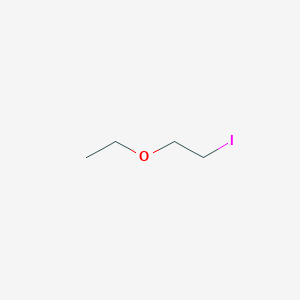

1-Ethoxy-2-iodoethane

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H9IO |

|---|---|

Molecular Weight |

200.02 g/mol |

IUPAC Name |

1-ethoxy-2-iodoethane |

InChI |

InChI=1S/C4H9IO/c1-2-6-4-3-5/h2-4H2,1H3 |

InChI Key |

YZWJRUFHOBINIK-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCI |

Pictograms |

Corrosive; Acute Toxic; Irritant |

Origin of Product |

United States |

Methodological & Application

Introduction of ethoxyethyl side chain in medicinal chemistry

Application Note: Strategic Introduction of the 2-Ethoxyethyl Side Chain in Medicinal Chemistry

Executive Summary

The introduction of a 2-ethoxyethyl side chain (

This guide provides validated protocols for introducing this moiety via Nucleophilic Substitution (

Strategic Rationale: Why Ethoxyethyl?

In the "Design-Make-Test" cycle, the transition from a hit to a lead often stalls due to poor physicochemical properties. The 2-ethoxyethyl group offers a specific solution profile:

| Parameter | Effect of Ethoxyethyl vs. | Mechanistic Basis |

| Solubility | Increase (2-10 fold) | The ether oxygen acts as a weak H-bond acceptor, disrupting crystal lattice energy and interacting with solvent water. |

| Lipophilicity | Decrease ( | Polar surface area (PSA) increases slightly (+9.2 Ų), reducing non-specific hydrophobic binding. |

| Metabolic Stability | Variable | The terminal ethyl group blocks direct |

| Conformation | Gauche Effect | The |

Critical Distinction: This guide focuses on the stable 2-ethoxyethyl ether linkage. Do not confuse this with the acid-labile 1-ethoxyethyl (EE) acetal group used transiently for alcohol protection.

Synthetic Methodologies & Decision Matrix

The choice of synthetic route depends heavily on the nucleophile (Phenol, Amine, or Amide) and the substrate's tolerance to basic conditions.

Method Selection Workflow

Figure 1: Decision tree for selecting the optimal synthetic pathway.

Detailed Protocols

Method A: Direct Alkylation ( )

Best for: Phenols, secondary amines, and robust heterocycles.

Reagents:

-

Electrophile: 2-Bromoethyl ethyl ether (CAS: 592-55-2).[1] Note: This reagent is a lachrymator; handle in a fume hood.

-

Base: Cesium Carbonate (

) or Potassium Carbonate ( -

Additive: Potassium Iodide (KI) - catalytic (Finkelstein condition).

-

Solvent: DMF (N,N-Dimethylformamide) or MeCN (Acetonitrile).

Protocol:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate (1.0 equiv) in anhydrous DMF (

concentration). -

Deprotonation: Add

(1.5 – 2.0 equiv). If the substrate is an acidic phenol, stir at Room Temperature (RT) for 15 minutes to ensure phenoxide formation. -

Activation (Optional): Add KI (0.1 equiv). Author's Note: This generates the more reactive 2-iodoethyl ethyl ether in situ, significantly accelerating sluggish reactions.

-

Addition: Add 2-bromoethyl ethyl ether (1.2 equiv) dropwise via syringe.

-

Reaction: Heat to 60°C under

atmosphere. Monitor by LC-MS.[2]-

Typical Time: 2–6 hours.

-

Target Mass:

.

-

-

Workup: Cool to RT. Dilute with EtOAc. Wash

with water (critical to remove DMF) and -

Purification: Flash chromatography. The product is usually less polar than the starting material (if H-bond donor is capped).

Method B: Mitsunobu Coupling

Best for: Sensitive phenols, imides, or when avoiding strong heating/base is necessary.

Reagents:

-

Alcohol Source: 2-Ethoxyethanol (CAS: 110-80-5).

-

Phosphine: Triphenylphosphine (

) or Polymer-supported -

Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or DEAD.[4][5]

Protocol:

-

Setup: Dissolve Substrate (Phenol/Acid, 1.0 equiv), 2-Ethoxyethanol (1.2 equiv), and

(1.5 equiv) in anhydrous THF ( -

Addition: Add DIAD (1.5 equiv) dropwise over 10 minutes. Caution: Exothermic.

-

Reaction: Allow to warm to RT and stir for 12–18 hours.

-

Validation: Check for disappearance of starting phenol by TLC.

-

Workup: Concentrate THF. Triturate the residue with

/Hexane (1:1) to precipitate Triphenylphosphine oxide ( -

Purification: Flash chromatography. Note: DIAD byproducts can be difficult to separate; consider using ADDP (

) if separation is an issue.

Self-Validating Systems & Troubleshooting

To ensure scientific integrity, every reaction must be self-validating. Use this table to diagnose failures.

| Observation (LC-MS/NMR) | Diagnosis | Corrective Action |

| No Reaction (SM remains) | Nucleophile too weak or Electrophile inactive. | Method A: Switch base to NaH (stronger deprotonation) or increase Temp to 80°C. Add 0.5 eq KI. |

| Elimination Product (Vinyl ether) | Base is acting as a base, not a nucleophile helper. | Method A: Switch to a weaker, non-nucleophilic base (e.g., DIPEA) or lower temperature. Method B: Switch to Mitsunobu. |

| Product Mass + 262 Da | Mitsunobu intermediate trapped (Hydrazine adduct). | Method B: The phenol is too sterically hindered or pKa is too high (>11). Switch to Method A. |

| NMR: Triplet at ~3.5 ppm missing | Ethoxyethyl chain not intact. | Check for cleavage.[6][7][8] Strong Lewis acids (e.g., |

Experimental Validation Workflow

Figure 2: Analytical workflow to confirm successful introduction of the side chain.

References

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction: Mechanism and Protocols. Retrieved from [Link]

-

National Institutes of Health (NIH). (2019). Metabolic stability and its role in the discovery of new chemical entities. Retrieved from [Link]

-

Organic Syntheses. (n.d.). General Procedure for Mitsunobu Inversion. Retrieved from [Link]

Sources

- 1. CAS 592-55-2: 2-Bromoethyl ethyl ether | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. byjus.com [byjus.com]

- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 6. 2-ブロモエチルエーテル technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Naming Ethers - Chemistry Steps [chemistrysteps.com]

Application Note: Controlled Synthesis of 2-Ethoxyethylmagnesium Iodide

This Application Note is structured to guide researchers through the nuanced preparation of 2-ethoxyethylmagnesium iodide. Unlike simple alkyl Grignards, this reagent presents a mechanistic dichotomy: it is stabilized by intramolecular chelation yet prone to

Executive Summary

The preparation of Grignard reagents from

Mechanistic Insight: The Chelation vs. Elimination Paradox

To successfully synthesize this reagent, one must understand the microscopic competition occurring at the magnesium surface.

The "Schlenk" Equilibrium & Chelation

Unlike a standard ethyl Grignard, the oxygen atom in the

-

Benefit: This chelation provides entropic stabilization, making the Grignard reagent relatively stable at low temperatures compared to non-chelating analogs.

-

Risk: If the temperature exceeds a specific threshold (typically >25°C), the thermodynamic drive to form the strong Mg-O bond triggers

-elimination, decomposing the reagent into ethylene gas and salts.

Visualization of Reaction Pathways

The following diagram illustrates the kinetic competition. The goal of this protocol is to maximize Path A (Insertion/Chelation) while blocking Path B (Elimination).

Figure 1: Mechanistic divergence in the formation of

Critical Experimental Parameters

| Parameter | Recommendation | Rationale |

| Solvent | Diethyl Ether (Et₂O) | While THF promotes faster initiation, it competes with the internal oxygen for Mg coordination. Et₂O allows the internal chelate to form more readily, stabilizing the specific structure. |

| Temperature | 0°C to 15°C | CRITICAL. Do not reflux. Refluxing guarantees |

| Concentration | 0.5 M - 0.8 M | High dilution minimizes thermal hotspots during the exothermic formation. |

| Activation | Iodine (I₂) + Heat Gun | Mechanical activation (grinding) plus chemical activation is required to reduce the induction period, preventing accumulation of unreacted halide. |

| Stoichiometry | 1.2 - 1.5 equiv Mg | Excess magnesium surface area is required for efficient single-electron transfer (SET) kinetics at lower temperatures. |

Detailed Protocol

Phase 1: Equipment Preparation[1]

-

Glassware: 3-neck round bottom flask (RBF), reflux condenser (for safety, though reflux is avoided), pressure-equalizing addition funnel, nitrogen/argon inlet.

-

Drying: Flame-dry all glassware under vacuum; backfill with inert gas (Ar preferred over N₂ due to density).

Phase 2: Magnesium Activation[2]

-

Charge the RBF with Magnesium turnings (1.3 equiv) .

-

Dry Stir: Stir vigorously under inert atmosphere for 10-15 minutes to mechanically crush the turnings and expose fresh metal surfaces.

-

Chemical Etch: Add a single crystal of Iodine (I₂) . Heat gently with a heat gun until iodine vaporizes (purple fumes) and settles on the Mg.

-

Wait until the purple color fades to clear/grey, indicating the formation of MgI₂ on the surface.

Phase 3: Initiation (The "Kick-Start")

-

Prepare a solution of 1-Ethoxy-2-iodoethane (1.0 equiv) in anhydrous Diethyl Ether (concentration ~1.0 M).

-

Add a small portion (approx. 5-10% of total volume) of the halide solution to the activated Mg.

-

Observation: Stop stirring momentarily. Look for turbidity (cloudiness) and mild bubbling at the metal surface.

-

Troubleshooting: If no reaction occurs after 5 minutes, add 2-3 drops of 1,2-dibromoethane (entrainer) and warm slightly with a water bath (30°C) until bubbling starts.

-

-

Cooling: Once initiation is confirmed (exotherm detected), immediately cool the flask to 0°C using an ice/water bath.

Phase 4: Controlled Addition & Aging

-

Begin dropwise addition of the remaining halide solution.

-

Rate Control: Adjust the drop rate to maintain the internal temperature between 0°C and 10°C .

-

Note: If the reaction mixture becomes too viscous (precipitation of Mg salts), add additional anhydrous ether.

-

-

After addition is complete, allow the mixture to stir at 0°C for 1 hour , then slowly warm to room temperature (20°C) and stir for an additional 30 minutes.

-

Warning: Do not heat above 25°C.

-

Quality Control: The Knochel Titration

Never assume the theoretical yield. The competing elimination pathway means the active titer will be lower than calculated.

Method: Titration of organomagnesium with Iodine in the presence of LiCl.[1]

-

Titrant: Weigh exactly 127 mg Iodine (0.5 mmol) into a dry vial. Dissolve in 2-3 mL of 0.5 M LiCl in anhydrous THF. (The LiCl accelerates the reaction and solubilizes the species).

-

Process: Cool the iodine solution to 0°C.

-

Titration: Add the prepared Grignard reagent dropwise via a graduated syringe.

-

Endpoint: The solution transitions from Dark Brown → Colorless .

-

Calculation:

Process Workflow Diagram

Figure 2: Step-by-step workflow emphasizing the critical cooling step immediately following initiation.

References

- Sommelet, M. (1907). Sur les éthers-oxydes halogénés. Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, 144, 908–910. (Foundational work establishing the synthesis of alkoxy-alkyl Grignards).

-

Krasovskiy, A., & Knochel, P. (2006). A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents.[1][2] Synthesis, 2006(05), 890–891. [Link]

-

Coudret, C. (2013). Synthesis of 2-Ethoxyethylmagnesium Bromide. In Handbook of Grignard Reagents (Eds. G.S. Silverman & P.E. Rakita). CRC Press.[3] (Modern context on ether solvents and stability).

-

Garst, J. F., & Soriaga, M. P. (2004). Grignard Reagent Formation. Coordination Chemistry Reviews, 248(7-8), 623-652. [Link] (Mechanistic review covering SET and diffusion limitations).

Sources

Functionalization of heterocycles usingβ\betaβ-Ethoxyethyl iodide

Precision Functionalization of Heterocycles with -Ethoxyethyl Iodide

Executive Summary

The functionalization of heterocyclic cores with solubilizing or lipophilic chains is a critical strategy in modern medicinal chemistry.

This guide provides authoritative protocols for installing this group via classical nucleophilic substitution (

Chemical Profile & Strategic Value

Reagent Specifications

-

IUPAC Name: 1-Ethoxy-2-iodoethane

-

Common Name:

-Ethoxyethyl iodide; 2-Ethoxyethyl iodide -

CAS Number: 1943-87-9

-

Structure:

-

Role: Electrophilic Alkylating Agent

-

Key Instability: Light-sensitive (liberates

); susceptible to hydrolysis and E2 elimination to ethyl vinyl ether under harsh basic conditions.

Strategic Applications in Drug Design

The 2-ethoxyethyl group is distinct from simple alkyl chains (propyl/butyl) due to the ether oxygen at the

| Property | Effect of 2-Ethoxyethyl Group | Mechanism |

| Solubility | Increased | Ether oxygen acts as a hydrogen bond acceptor, disrupting crystal lattice energy. |

| Metabolic Stability | Moderate | The ether linkage is generally stable, though susceptible to O-dealkylation by CYPs. |

| Conformation | Flexible | The |

| LNP Formulation | Ionizable Lipid Tail | Used in advanced lipid synthesis (e.g., for mRNA delivery) to tune pKa and fusogenicity. |

Mechanistic Pathways

Two distinct pathways facilitate the installation of the ethoxyethyl group.[1] The choice depends on the electronic nature of the heterocycle.

Pathway A: Classical Nucleophilic Substitution ( )

-

Target: Electron-rich or acidic heterocycles (Indoles, Imidazoles, Phenols).

-

Mechanism: Deprotonation of the heteroatom followed by backside attack on the alkyl iodide.

-

Critical Control: Preventing E2 elimination of the iodide.

Pathway B: Electrochemical Radical C-H Functionalization

-

Target: Electron-deficient heterocycles (Pyrazinones, Quinoxalinones) that are poor nucleophiles.

-

Mechanism: Cathodic reduction of the alkyl iodide generates an alkyl radical (

), which adds to the activated heterocycle.

Figure 1: Divergent synthetic pathways for functionalization based on heterocycle electronics.

Protocol 1: Classical N-Alkylation of Indoles

Application: Synthesis of solubility-enhanced indole cores or building blocks for lipidoids.

Reagents & Equipment[2]

-

Substrate: Indole derivative (1.0 equiv).

-

Alkylating Agent: 1-Ethoxy-2-iodoethane (1.2 – 1.5 equiv).

-

Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv).

-

Solvent: Anhydrous DMF (Dimethylformamide) or NMP.

-

Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask and cool under argon. Add the indole substrate and dissolve in anhydrous DMF (

concentration). -

Deprotonation: Cool the solution to

(ice bath). Carefully add NaH portion-wise. Evolution of-

Checkpoint: The solution often changes color (yellow/orange) upon anion formation.

-

-

Alkylation: Cool back to

. Add 1-ethoxy-2-iodoethane dropwise via syringe.-

Critical Note: Do not add the iodide rapidly at RT; the exotherm can trigger E2 elimination, forming ethyl vinyl ether as a side product.

-

-

Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by TLC or LC-MS.

-

Target Mass:

.

-

-

Quench & Workup: Cool to

. Quench carefully with saturated -

Purification: Dry over

, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Yield / SM Recovery | Iodide degradation | Use fresh iodide; store iodide over Copper wire to stabilize. |

| Elimination Product (Vinyl Ether) | Temperature too high | Keep reaction at |

| O- vs N-Alkylation | Ambident nucleophile | Use NaH (hard base) in DMF to favor N-alkylation (dissociated ion pair). |

Protocol 2: Electrochemical C-H Functionalization

Application: Late-stage functionalization of complex, electron-deficient drug scaffolds (e.g., Azauracils). This method avoids the use of stoichiometric strong bases.

Reagents & Equipment

-

Substrate: Heterocycle (e.g., Pyrazinone) (1.0 equiv).

-

Reagent: 1-Ethoxy-2-iodoethane (2.0 equiv).

-

Electrolyte:

( -

Solvent: MeCN/Water (various ratios, typically anhydrous MeCN is preferred for iodides).

-

Electrodes: Graphite (Anode) and Platinum or Nickel (Cathode).

-

Power Source: Constant current (Galvanostatic) setup.

Step-by-Step Procedure

-

Cell Setup: In an undivided cell, dissolve the heterocycle and electrolyte in MeCN.

-

Reagent Addition: Add 1-ethoxy-2-iodoethane.

-

Electrolysis: Electrolize at a constant current (e.g.,

) at room temperature. -

Monitoring: Monitor consumption of starting material via HPLC.

-

Workup: Evaporate solvent, re-dissolve in DCM, wash with water, and purify via chromatography.

Workflow Visualization

Figure 2: Decision logic and workflow for selecting the optimal functionalization protocol.

Safety & Handling of -Ethoxyethyl Iodide

-

Light Sensitivity: The C-I bond is weak. Store the reagent in amber bottles wrapped in foil. If the liquid turns violet/brown, it indicates free iodine (

). -

Purification: If degraded, wash the ethereal solution of the iodide with

(sodium thiosulfate) to remove iodine, dry, and distill immediately before use. -

Toxicity: Alkylating agents are potential carcinogens. Use double-gloving and work in a fume hood.

References

-

Electrochemical C–H functionalization of N-heterocycles with alkyl iodides. Chemical Communications, 2025. Link (Context: General alkylation of heterocycles using alkyl iodides via electrochemical means).

-

Synthesis of Indole Derivatives. Pharmaguideline, 2023. Link (Context: Classical N-alkylation protocols for indoles).

-

1-(2-Ethoxyethyl)azetidin-3-ol. BenchChem Chemical Database. Link (Context: Example of ethoxyethyl-functionalized heterocycle building block).

-

Applications of oxetanes in drug discovery. European Journal of Medicinal Chemistry, 2023. Link (Context: Comparison of ether/oxetane motifs in medicinal chemistry).

-

Preparation of Vicinal Allylsiloxy- and Vinylsiloxyhaloalkanes. Bulletin of the Chemical Society of Japan, 2006. Link (Context: Synthesis of 1-ethoxy-2-iodoethane derivatives).

Troubleshooting & Optimization

Technical Support Center: Optimizing Alkylation Reactions with 2-Iodoethyl Ethyl Ether

Welcome to the technical support center dedicated to enhancing the yield and success of your alkylation reactions utilizing 2-Iodoethyl ethyl ether. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize their experimental outcomes. Here, we delve into the common challenges encountered during these reactions and provide scientifically grounded, actionable solutions in a direct question-and-answer format.

Troubleshooting Guide: Overcoming Low Yields and Side Reactions

Low product yield is a frequent challenge in organic synthesis. When working with 2-Iodoethyl ethyl ether, a primary alkyl iodide, the reaction is typically a Williamson ether synthesis, proceeding via an S(_N)2 mechanism.[1][2] However, various factors can impede the reaction's efficiency.

Question 1: My alkylation reaction with 2-Iodoethyl ethyl ether is resulting in a very low yield or is not proceeding to completion. What are the likely causes and how can I address them?

Answer:

Low or no product formation in an alkylation reaction with 2-Iodoethyl ethyl ether can stem from several factors, primarily related to the reaction conditions and the quality of your reagents.[1][3] Let's break down the potential culprits and their solutions.

1. Inadequate Base or Incomplete Deprotonation:

-

Causality: The nucleophile (e.g., an alcohol or amine) must be sufficiently deprotonated to become a potent nucleophile that can attack the electrophilic carbon of 2-Iodoethyl ethyl ether. If the base is too weak or used in insufficient quantity, the concentration of the active nucleophile will be low, leading to a sluggish or incomplete reaction.[1][4]

-

Troubleshooting Suggestions:

-

Choice of Base: For deprotonating alcohols to form alkoxides, strong bases like sodium hydride (NaH) or potassium hydride (KH) are highly effective.[5] For amines, bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) can be employed.[1] Stronger bases like NaH can also be used for N-alkylation, often leading to improved yields.[6]

-

Stoichiometry of Base: Ensure you are using at least a stoichiometric amount of the base. For complete deprotonation, a slight excess (1.1-1.5 equivalents) is often recommended. For diprotic substrates, ensure sufficient base is used to deprotonate all desired sites.

-

Solubility of Base: The base must have some solubility in the reaction solvent to be effective. If the base is completely insoluble, the reaction will be limited to the solid-liquid interface, resulting in a very slow reaction rate.[1]

-

2. Inappropriate Solvent Selection:

-

Causality: The solvent plays a critical role in an S(N)2 reaction. Polar aprotic solvents are ideal as they can solvate the cation of the base, leaving the anionic nucleophile "naked" and highly reactive. Protic solvents (like water or alcohols) will solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[3]

-

Troubleshooting Suggestions:

-

Recommended Solvents: Utilize polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (ACN), or tetrahydrofuran (THF).[1][4]

-

Solubility Check: Ensure all reactants, especially the deprotonated nucleophile, are soluble in the chosen solvent at the reaction temperature.[1]

-

3. Suboptimal Reaction Temperature and Time:

-

Causality: Every reaction has an activation energy that must be overcome. If the temperature is too low, the reaction rate may be impractically slow. Conversely, if the reaction time is too short, the reaction may not have proceeded to completion.[5]

-

Troubleshooting Suggestions:

-

Temperature Optimization: While room temperature can be a starting point, many alkylation reactions require heating to proceed at a reasonable rate. A typical temperature range is 50-100 °C.[3][5] It's advisable to start at a lower temperature and gradually increase it while monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

-

Reaction Monitoring: Do not rely on a fixed reaction time. Actively monitor the consumption of the starting material to determine the optimal reaction duration, which can range from 1 to 24 hours.[3][5]

-

4. Reagent Purity and Stability:

-

Causality: The presence of impurities, especially water, can significantly hinder the reaction. Water can quench the strong base and hydrolyze the alkylating agent.[5] 2-Iodoethyl ethyl ether itself can degrade over time, especially when exposed to light and air, releasing iodine.[7] Commercial sources often stabilize it with a copper chip to mitigate degradation.[8][9]

-

Troubleshooting Suggestions:

-

Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents.[5] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering.[3]

-

Reagent Quality: Use freshly opened or properly stored reagents. If the 2-Iodoethyl ethyl ether appears discolored (brownish due to iodine), it may need to be purified before use, for example, by passing it through a short plug of activated alumina.

-

Troubleshooting Flowchart for Low Yield

Caption: Troubleshooting flowchart for low yield in alkylation reactions.

Question 2: My reaction is producing a significant amount of an alkene byproduct. What is causing this and how can I minimize it?

Answer:

The formation of an alkene byproduct points to a competing elimination reaction (E2 mechanism).[3] While 2-Iodoethyl ethyl ether is a primary alkyl halide and is less prone to elimination than secondary or tertiary halides, under certain conditions, the nucleophile can act as a base and abstract a proton, leading to the formation of ethyl vinyl ether.[10]

1. Strong, Sterically Hindered Base/Nucleophile:

-

Causality: If your nucleophile is sterically bulky, it may be easier for it to act as a base and remove a proton from the β-carbon of the 2-Iodoethyl ethyl ether rather than attacking the sterically less accessible α-carbon in an S(N)2 fashion.

-

Troubleshooting Suggestions:

-

Temperature Control: Higher temperatures generally favor elimination over substitution.[3] Try running the reaction at a lower temperature for a longer period.

-

2. High Reaction Temperature:

-

Causality: As mentioned, elimination reactions have a higher activation energy than substitution reactions and are therefore more favored at elevated temperatures.

-

Troubleshooting Suggestions:

-

Optimize Temperature: Carefully control the reaction temperature. It may be beneficial to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

-

S(_N)2 vs. E2 Pathway

Caption: Competing S(_N)2 and E2 pathways in the alkylation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the alkylating agent, 2-Iodoethyl ethyl ether?

A1: Typically, a slight excess of the alkylating agent (1.1 to 1.5 equivalents) is used to ensure the complete consumption of the potentially more valuable nucleophilic substrate.[1] However, if dialkylation is a concern (e.g., with primary amines), using a 1:1 ratio or even a slight excess of the amine can help favor mono-alkylation.[4]

Q2: I am alkylating a substrate with multiple reactive sites (e.g., a hydroxyl group and an amine). How can I achieve selectivity?

A2: Achieving selectivity requires careful consideration of the relative nucleophilicity of the functional groups and may necessitate the use of protecting groups.[11][12]

-

Inherent Reactivity: Generally, amines are more nucleophilic than alcohols. Under neutral or basic conditions, N-alkylation is often favored over O-alkylation.[1]

-

Protecting Groups: If selectivity cannot be achieved by controlling reaction conditions, one of the functional groups must be temporarily protected.[13] For instance, an amine can be protected as a carbamate (e.g., Boc or Cbz), or an alcohol can be protected as a silyl ether (e.g., TBDMS) or another ether (e.g., benzyl ether).[11][14][15] After the alkylation, the protecting group is removed.

Q3: How should I handle and store 2-Iodoethyl ethyl ether?

A3: 2-Iodoethyl ethyl ether should be stored in a cool, dark place under an inert atmosphere.[7] It is sensitive to light and air, which can cause it to decompose and release free iodine. Many suppliers provide it with a copper chip as a stabilizer.[8][9] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses).[9]

Q4: What is the best work-up and purification procedure for my reaction?

A4: A standard work-up procedure involves quenching the reaction, followed by extraction and purification.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by adding water to destroy any remaining reactive species.[3]

-

Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.[3]

-

Wash the combined organic layers with water and then with brine to remove any residual water-soluble impurities.[3]

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[3]

-

-

Purification:

Q5: Can I use 2-Bromoethyl ethyl ether or 2-Chloroethyl ethyl ether instead of 2-Iodoethyl ethyl ether?

A5: Yes, but the reactivity of the alkyl halide is directly related to the leaving group ability of the halide, which follows the trend I⁻ > Br⁻ > Cl⁻.[4] Therefore, 2-Iodoethyl ethyl ether is the most reactive of the three and will generally give higher yields and require milder reaction conditions. If you are using the bromo or chloro analogues, you may need to use higher temperatures, longer reaction times, or add a catalytic amount of sodium or potassium iodide (KI) to the reaction mixture. The iodide will displace the bromide or chloride in situ via the Finkelstein reaction, generating the more reactive 2-Iodoethyl ethyl ether.[1]

Experimental Protocols

General Protocol for O-Alkylation of an Alcohol

This protocol is a generalized procedure and may require optimization for specific substrates.

-

Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the alcohol (1.0 eq.) in a suitable anhydrous polar aprotic solvent (e.g., THF or DMF). Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Allow the mixture to warm to room temperature and stir until hydrogen gas evolution ceases (typically 30-60 minutes), indicating complete formation of the alkoxide.[3]

-

Alkylation: Slowly add 2-Iodoethyl ethyl ether (1.2 eq.) to the solution of the alkoxide.

-

Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 60 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.[3]

General Protocol for N-Alkylation of an Amine

-

Reaction Setup: To a round-bottom flask, add the amine (1.0 eq.), a base (e.g., K₂CO₃, 2.0 eq.), and a suitable solvent (e.g., acetonitrile or DMF).[1]

-

Addition of Alkylating Agent: Add 2-Iodoethyl ethyl ether (1.1 eq.) to the stirring suspension at room temperature.[4]

-

Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.[4]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Add water to the filtrate and extract the product with an organic solvent (e.g., ethyl acetate).[4]

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]

Data Summary Table

| Parameter | Recommendation for O-Alkylation | Recommendation for N-Alkylation | Rationale |

| Base | NaH, KH | K₂CO₃, Cs₂CO₃, DIPEA, NaH | Strong base needed for deprotonation of less acidic alcohols.[5] Milder bases are often sufficient for more nucleophilic amines.[1] |

| Solvent | THF, DMF | DMF, ACN, DMSO | Polar aprotic solvents enhance nucleophilicity.[1][3] |

| Temperature | 25-80 °C | 50-100 °C | Higher temperatures may be needed to overcome the activation energy, but can also promote side reactions.[3][5] |

| Stoichiometry (Alkylating Agent) | 1.1 - 1.5 eq. | 1.05 - 1.2 eq. | A slight excess drives the reaction to completion.[1][4] |

References

- Protection and deprotection of functional groups and it application in organic chemistry. (n.d.). Google AI. Retrieved February 22, 2026.

- Improving reaction conditions for Williamson ether synthesis. (2025). BenchChem. Retrieved February 22, 2026.

- Troubleshooting low yield in Williamson ether synthesis of crown ethers. (2025). BenchChem. Retrieved February 22, 2026.

- Alkylation Reactions | Development, Technology. (n.d.). Mettler Toledo. Retrieved February 22, 2026.

- How Alkyls Influence Medicinal Chemistry Developments? (2025, July 15). Patsnap Eureka. Retrieved February 22, 2026.

- Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. Retrieved February 22, 2026.

- Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines. (2025). BenchChem. Retrieved February 22, 2026.

- Appendix 6: Protecting groups. (2015). Oxford Learning Link. Retrieved February 22, 2026.

- Alcohol Protecting Groups. (n.d.). University of Windsor. Retrieved February 22, 2026.

- Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026.

- Protecting Groups For Alcohols. (2021, June 17). Chemistry Steps. Retrieved February 22, 2026.

- 2-IODOETHYL ETHER | 34270-90-1. (2026, January 13). ChemicalBook. Retrieved February 22, 2026.

- How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 22, 2026.

- Bailey, W. F., Luderer, M. R., Mealy, M. J., & Punzalan, E. R. (2005). Org. Synth., 81, 121.

- Preparing Ethers | Organic Chemistry Class Notes. (2025, August 15). Fiveable. Retrieved February 22, 2026.

- Common side products in the alkylation of diethyl malonate. (2025). BenchChem. Retrieved February 22, 2026.

- Reactions of Ethers. (2015, July 14). Chemistry LibreTexts. Retrieved February 22, 2026.

- Optimizing reaction conditions of N-alkylation reaction. (n.d.).

- Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. (n.d.). PMC. Retrieved February 22, 2026.

- Bis(2-iodoethyl) Ether (stabilized with Copper chip). (n.d.). TCI Chemicals. Retrieved February 22, 2026.

- Bis(2-iodoethyl) Ether | 34270-90-1. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.. Retrieved February 22, 2026.

- Friedel-Crafts Alkylation. (2025, June 20). Chemistry Steps. Retrieved February 22, 2026.

- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved February 22, 2026.

- Optimization of reaction conditions for N-alkylation of 2-nitroaniline. (2025). BenchChem. Retrieved February 22, 2026.

- 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. (2023, February 23). PMC. Retrieved February 22, 2026.

- Synthesis, Antioxidant Activity, and Structure Analysis Relationship Study of Silyl-Alkylthioetheres from 2-Mercaptobenzimidazole. (2026, February 21). MDPI. Retrieved February 22, 2026.

- SAFETY DATA SHEET. (2012, March 23). Fisher Scientific. Retrieved February 22, 2026.

- Reactions of ethers: worked problem (video). (n.d.). Khan Academy. Retrieved February 22, 2026.

- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved February 22, 2026.

- Reaction Mechanism of Friedel Crafts alkylation. (n.d.). Physics Wallah. Retrieved February 22, 2026.

- Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026.

- Preparing Ethers. (2025, February 24). Chemistry LibreTexts. Retrieved February 22, 2026.

- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved February 22, 2026.

- Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016, December 29). YouTube. Retrieved February 22, 2026.

- Alkylation of Alcohols, Part 1a: with Alkyl Halides and Sulfonates (mechanism, side reactions). (2021, February 9). YouTube. Retrieved February 22, 2026.

- Purification of Diethyl ether (Ethyl ether). (n.d.). Chempedia - LookChem. Retrieved February 22, 2026.

- Diethyl ether. (n.d.). MSDS. Retrieved February 22, 2026.

- Purification of ethers. (n.d.).

- What is the best way to prepare the following ethers using an alk... (n.d.). Study Prep in Pearson+. Retrieved February 22, 2026.

- Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Retrieved February 22, 2026.

- Identifying and removing impurities from diethyl ether. (n.d.). BenchChem. Retrieved February 22, 2026.

- Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12). University of Michigan. Retrieved February 22, 2026.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-IODOETHYL ETHER | 34270-90-1 [chemicalbook.com]

- 8. Bis(2-iodoethyl) Ether | 34270-90-1 | TCI EUROPE N.V. [tcichemicals.com]

- 9. Bis(2-iodoethyl) Ether | 34270-90-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. learninglink.oup.com [learninglink.oup.com]

- 12. Protective Groups [organic-chemistry.org]

- 13. Protection and deprotection of functional groups and it application in organic chemistry | PDF [slideshare.net]

- 14. uwindsor.ca [uwindsor.ca]

- 15. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Support Center: Handling & Removal of 1-Ethoxy-2-iodoethane

Topic: Removing unreacted 1-Ethoxy-2-iodoethane from reaction mixtures Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Current Status: Active Reagent ID: 1-Ethoxy-2-iodoethane (Ethyl 2-iodoethyl ether) CAS: 6069-06-3 Molecular Formula: C₄H₉IO[1]

Executive Summary

1-Ethoxy-2-iodoethane is a potent alkylating agent commonly used to introduce the ethoxyethyl side chain into phenols, amines, and thiols. Due to its lipophilicity and high boiling point (est. >150°C at atm), removing unreacted excess reagent can be challenging. Standard rotary evaporation is often insufficient, and residual alkyl iodides pose significant genotoxic risks in downstream biological assays.

This guide details three validated protocols for the removal of 1-Ethoxy-2-iodoethane: Chemical Scavenging (Recommended) , Vacuum Distillation , and Chromatographic Separation .

Part 1: Decision Matrix (Method Selection)

Before proceeding, select the method best suited to your reaction scale and product stability.

Figure 1: Decision tree for selecting the appropriate cleanup strategy based on scale and product sensitivity.

Part 2: Removal Protocols

Method A: Chemical Scavenging (The "Gold Standard")

Best for: High-value intermediates, pharmaceutical leads, and removal of trace genotoxic impurities (GTIs). Mechanism: Converts the lipophilic alkyl iodide into a polar, water-soluble ammonium or sulfonium salt, which is then removed via aqueous workup or filtration.

Option 1: Solid-Supported Scavenging (Resins)

Ideal for avoiding aqueous workups.

-

Reagent: Use Polymer-Supported Thiophenol or Polymer-Supported Piperazine (3–4 equivalents relative to excess iodide).

-

Procedure:

-

Dilute reaction mixture in DCM or THF.

-

Add the resin beads.

-

Agitate (do not stir with magnetic bar to avoid grinding beads) at 40°C for 4–12 hours.

-

Validation: Monitor by TLC (stain with KMnO₄ or Iodine).

-

Filtration: Filter off the resin. The alkyl iodide remains covalently bound to the beads.

-

Result: Filtrate contains pure product.

-

Option 2: Solution-Phase Scavenging (Amine Wash)

Ideal for cost-effective bulk removal.

-

Reagent: Morpholine or N,N-Dimethylethylenediamine .

-

Procedure:

-

Add 2–3 equivalents of morpholine (relative to excess iodide) to the reaction mixture.

-

Stir at 40–50°C for 2 hours. The reaction:

-

Workup: Dilute with organic solvent (EtOAc or DCM).

-

Wash: Wash vigorously with 1M HCl (removes excess morpholine) followed by Water (removes the quaternary ammonium salt).

-

Dry: Dry organic layer over Na₂SO₄ and concentrate.

-

Method B: Vacuum Distillation

Best for: Large scale (>10g) synthesis where the product has a significantly different boiling point.

Technical Note: 1-Ethoxy-2-iodoethane has a high boiling point and can decompose to liberate iodine (turning purple/brown) upon prolonged heating at atmospheric pressure.

Protocol:

-

Setup: Short-path distillation head with a high-vacuum pump (<1 mmHg recommended).

-

Stabilization: Add copper turnings to the distillation flask to scavenge free iodine liberated during heating.

-

Conditions:

-

Pressure: < 5 mmHg.

-

Bath Temp: Keep below 100°C to prevent degradation.

-

Collection: The alkyl iodide will distill first (lower BP than most functionalized products).

-

-

Safety: Ensure the vacuum trap is cooled with dry ice/acetone to prevent iodide vapors from entering the pump oil.

Method C: Chromatographic Separation

Best for: Small scale (<1g) or when scavenging is incomplete.

Troubleshooting Separation: 1-Ethoxy-2-iodoethane is non-polar and often co-elutes with lipophilic products.

-

TLC Visualization: It does not UV absorb strongly (unless I-C bond is activated). Use Iodine Chamber (turns brown) or KMnO₄ (oxidizes the ether/iodide).

-

Mobile Phase: Use a gradient of Hexanes:Ethyl Acetate. The iodide typically runs near the solvent front in non-polar conditions.

-

Additives: If streaking occurs, it is likely due to iodine liberation. Add 1% Triethylamine to the mobile phase to neutralize trace acidity, though this is rarely necessary for the alkyl iodide itself.

Part 3: Comparative Data & Specifications

| Property/Method | Specification / Detail |

| Boiling Point | ~155–160°C (Atmospheric - Est); ~60–65°C (15 mmHg) |

| Density | ~1.6–1.7 g/mL (Heavy organic layer) |

| Solubility | Soluble in DCM, EtOAc, Et₂O.[2][3] Insoluble in water. |

| Reactivity | Electrophile (Sn2). Reacts with amines, thiols, phenoxides. |

| Stability | Light sensitive. Decomposes to release I₂ (yellow/brown color). |

| Scavenger Efficiency | Thiol Resins > Amine Resins > Distillation |

Part 4: Frequently Asked Questions (FAQ)

Q1: The reaction mixture turned reddish-brown. What happened?

A: This indicates the liberation of elemental iodine (

-

Fix: Wash the organic layer with 10% Sodium Thiosulfate (

) solution. The thiosulfate reduces-

Note: This removes the color but does not remove the unreacted 1-Ethoxy-2-iodoethane alkylating agent.

-

Q2: Can I use basic hydrolysis (NaOH) to destroy the excess iodide? A: Proceed with caution. While heating with aqueous NaOH will hydrolyze the iodide to 1-ethoxy-2-hydroxyethane (soluble in water), strong bases may also hydrolyze esters or deprotonate other sensitive groups on your product. Chemical scavenging with a secondary amine (Method A, Option 2) is milder and more specific.

Q3: How do I store 1-Ethoxy-2-iodoethane to prevent degradation? A: Store at 2–8°C in the dark. Add a stabilizer like Copper turnings or Silver wool inside the bottle to scavenge free iodine radicals. Flush with argon after use.

Q4: Is this compound genotoxic? A: Yes. Alkylating agents are potential genotoxic impurities (GTIs). If this material is for pharmaceutical use, you must demonstrate removal to < ppm levels. Use the Polymer-Supported Thiol method for the highest clearance factors.

References

-

PubChem. 1-Ethoxy-2-iodoethane | C4H9IO.[3] National Library of Medicine. Available at: [Link]

-

Bhattacharyya, S. (2004).[4] New developments in polymer-supported reagents, scavengers and catalysts for organic synthesis.[4] Current Opinion in Drug Discovery & Development. Available at: [Link]

-

University of Rochester. Workup for Removing Bromine or Iodine. Department of Chemistry. Available at: [Link]

Sources

Handling light sensitivity and decomposition of organic iodides

TECHNICAL SUPPORT CENTER: ORGANIC IODIDE HANDLING & STABILIZATION Ticket Subject: Mitigation of Photolytic Decomposition in Organic Iodides Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Overview

You are likely accessing this guide because your clear alkyl iodide reagent has turned a distinct yellow, brown, or violet color.[1] This is not merely an aesthetic issue; it indicates the presence of free iodine (

This guide provides a root-cause analysis of why this decomposition occurs, how to reverse it, and how to prevent it using field-validated protocols.

Part 1: The Root Cause (Mechanism of Failure)

The instability of organic iodides is driven by the weak Carbon-Iodine (C-I) bond. Unlike their chlorinated or brominated counterparts, the C-I bond dissociation energy (BDE) is low enough that ambient photons in the UV-visible spectrum can trigger homolytic cleavage.

Comparative Bond Dissociation Energies

The following data illustrates why iodides are uniquely fragile compared to other halides.

| Bond Type | Bond Energy (kcal/mol) | Relative Stability | Primary Threat |

| C–F | ~116 | Extremely Stable | None (Inert) |

| C–Cl | ~81 | Stable | High Heat |

| C–Br | ~68 | Moderately Stable | UV Light / Heat |

| C–I | ~53 | Unstable | Ambient Light / Heat |

Data Source: Derived from standard bond dissociation enthalpies [1].

The Decomposition Cascade

When photons strike the reagent, the following cascade occurs:

-

Initiation: The C-I bond absorbs a photon (

), causing homolytic cleavage.[1] -

Radical Formation: This generates a carbon-centered radical (

) and an iodine radical ( -

Termination (Color Generation): Two iodine radicals recombine to form molecular iodine (

), which is responsible for the yellow-to-violet discoloration.[1] -

Side Reaction (Acidity): In the presence of trace moisture, these radicals can generate Hydrogen Iodide (

), turning the reagent acidic.[1]

Figure 1: Photolytic decomposition pathway of alkyl iodides leading to discoloration and acidification.

Part 2: The "Fix" (Purification Protocol)

If your reagent is already discolored, do not distill it immediately. Distillation can concentrate peroxides (if ethers are present) or accelerate decomposition due to heat.[1] Instead, use a reductive chemical wash.[1]

Protocol: The Thiosulfate Wash

This method relies on the redox reaction where sodium thiosulfate reduces insoluble, colored iodine (

Mechanism:

Step-by-Step Procedure:

-

Preparation: Dissolve the organic iodide in an inert solvent (e.g., diethyl ether or dichloromethane) if it is not already a liquid.[1]

-

The Wash: Transfer to a separatory funnel. Add 10% aqueous Sodium Thiosulfate (

) solution.[1] -

Agitation: Shake vigorously until the organic layer turns from brown/yellow to clear or pale pink.

-

The pH Check (Critical):

-

Why? Decomposition often produces HI (acid).[1]

-

Action: After the thiosulfate wash, wash the organic layer once with saturated Sodium Bicarbonate (

) to neutralize acidity.

-

-

Drying: Wash with brine, separate, and dry over Magnesium Sulfate (

).[1] -

Isolation: Filter and concentrate in vacuo (shielded from light).

Expert Insight: If the color returns within minutes of washing, your solvent may contain peroxides acting as oxidants.[1] Ensure all solvents used in the workup are peroxide-free [2].[1][2]

Part 3: The "Prevention" (Stabilization & Storage)

Once purified, you must prevent the cycle from restarting.[1] For alkyl iodides (e.g., Methyl Iodide, Ethyl Iodide), copper stabilization is the industry standard.

The Copper Wire Technique

Copper acts as a "sacrificial scavenger."[1] It reacts with any free iodine formed to produce Copper(I) Iodide (

Reaction:

Implementation Guide:

-

Material: Obtain standard laboratory-grade copper wire.

-

Activation: Rub the wire with sandpaper or wash with dilute nitric acid followed by water/acetone to remove surface oxidation.[1] The wire must be shiny.[1]

-

Insertion: Coil the wire and place it directly inside the storage bottle.

-

Monitoring: If the wire turns black/grey, it has become coated with oxide or iodide.[1] Remove, clean (or replace), and re-insert.[1]

Storage Decision Matrix

Not all iodides require the same level of care.[1][2] Use this workflow to determine storage requirements.

Figure 2: Decision matrix for the storage of organic iodides based on structural stability.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use a "yellowed" iodide for a Grignard reaction?

A: No. Free iodine reacts rapidly with Magnesium metal to form

Q: I see a precipitate in my bottle containing copper wire. Is the reagent bad?

A: Not necessarily. The precipitate is likely Copper(I) Iodide (

Q: How do I dispose of the thiosulfate waste?

A: The aqueous waste contains tetrathionate and iodide salts. It is generally non-toxic but should be disposed of in the aqueous waste stream.[1] Warning: Do not mix this stream with strong acids, as it can liberate sulfur dioxide (

Q: Does Methyl Iodide require special safety handling? A: Yes. Unlike aryl iodides, Methyl Iodide (MeI) is a volatile alkylating agent and a suspected carcinogen.[1] It can penetrate gloves.[1]

-

Protocol: Handle ONLY in a fume hood.[1]

-

Neutralization: Keep a beaker of 10% ammonia or ethanolamine nearby to neutralize spills (aminolysis destroys MeI) [4].[1]

References

-

Luo, Y.-R. (2007).[1] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[1] (Provides comparative BDE values for C-X bonds).

-

Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1]

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for thiosulfate washing).

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 6328, Methyl Iodide.

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Ethoxy-2-iodoethane

In the landscape of analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for the elucidation of molecular structures. The fragmentation patterns observed in mass spectra provide a molecular fingerprint, offering profound insights into the connectivity and arrangement of atoms within a molecule. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-ethoxy-2-iodoethane, a compound of interest in synthetic chemistry and material science. Through a comparative lens, we will explore its fragmentation behavior alongside its halogenated analogs, 1-ethoxy-2-bromoethane and 1-ethoxy-2-chloroethane, to illuminate the influence of the halogen substituent on the fragmentation pathways.

Understanding the Fragmentation of 1-Ethoxy-2-iodoethane

Electron ionization is an energetic process that often leads to extensive fragmentation of the analyte molecule, providing valuable structural information.[1][2][3] The fragmentation of 1-ethoxy-2-iodoethane is governed by the inherent structural features of the molecule: the ether linkage and the carbon-iodine bond. The lone pair of electrons on the oxygen atom and the relative weakness of the C-I bond are key factors influencing the fragmentation pathways.

The primary fragmentation processes for ethers involve cleavage of the C-C bond alpha to the oxygen atom.[4][5] Additionally, cleavage of the C-O bond can occur.[6] For alkyl halides, a common fragmentation pathway is the loss of the halogen atom or a hydrohalic acid molecule.

Based on these principles, the expected fragmentation of 1-ethoxy-2-iodoethane would proceed through several key pathways:

-

Alpha-Cleavage: The most prominent fragmentation for ethers is the cleavage of a C-C bond adjacent to the oxygen atom, leading to the formation of a stable oxonium ion.[5][7] In the case of 1-ethoxy-2-iodoethane, this would involve the loss of an ethyl radical to form a resonance-stabilized cation.

-

C-I Bond Cleavage: The carbon-iodine bond is the weakest bond in the molecule, making its cleavage a highly probable event. This can result in the formation of an iodine radical and a corresponding carbocation, or the loss of an iodine atom to form a cation.

-

Loss of Iodoethene: A rearrangement reaction could lead to the elimination of a neutral molecule of iodoethene, resulting in a protonated ethanol fragment.

-

Cleavage of the C-O Bond: Heterolytic cleavage of the carbon-oxygen bond can also occur, leading to the formation of an ethoxy radical and a 2-iodoethyl cation, or vice-versa.[6]

These predicted pathways provide a framework for interpreting the mass spectrum of 1-ethoxy-2-iodoethane.

Comparative Fragmentation Analysis

To better understand the influence of the halogen on the fragmentation pattern, we will compare the mass spectrum of 1-ethoxy-2-iodoethane with those of its bromo and chloro analogs.

| Compound | Molecular Weight | Key Fragments (m/z) | Interpretation of Key Fragments |

| 1-Ethoxy-2-iodoethane | 200.04 g/mol | 127, 73, 45, 29 | I+, [CH2=CHOCH2CH3]+, [CH3CH2O]+, [CH3CH2]+ |

| 1-Ethoxy-2-bromoethane | 153.02 g/mol [8][9] | 107/109, 73, 45, 29 | [BrCH2CH2]+, [CH2=CHOCH2CH3]+, [CH3CH2O]+, [CH3CH2]+ |

| 1-Ethoxy-2-chloroethane | 108.57 g/mol [10][11] | 63/65, 59, 45, 29 | [ClCH2CH2]+, [CH2=CHOCH2CH3]+, [CH3CH2O]+, [CH3CH2]+ |

Key Observations and Mechanistic Insights:

-

Halogen Ion Peak: A prominent peak corresponding to the halogen ion (I+ at m/z 127) is expected for 1-ethoxy-2-iodoethane. For the bromo and chloro analogs, the characteristic isotopic patterns of bromine (approximately 1:1 ratio for 79Br and 81Br) and chlorine (approximately 3:1 ratio for 35Cl and 37Cl) will be observed in fragments containing the halogen.[12]

-

Alpha-Cleavage Product: The base peak for all three compounds is often the fragment resulting from alpha-cleavage, [CH2=CHOCH2CH3]+ at m/z 73. This highlights the stability of the resulting oxonium ion.

-

Influence of Electronegativity: The electronegativity of the halogen influences the relative abundance of certain fragments. As we move from iodine to chlorine, the inductive effect of the halogen becomes more pronounced, which can affect the stability of adjacent carbocations and the likelihood of certain bond cleavages.

The following diagram illustrates the primary fragmentation pathways for 1-ethoxy-2-iodoethane.

Caption: Predicted fragmentation of 1-ethoxy-2-iodoethane.

Experimental Protocol for Acquiring EI Mass Spectra

To ensure the acquisition of high-quality and reproducible mass spectra, the following experimental protocol is recommended.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Experimental Workflow:

Caption: GC-MS experimental workflow.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of 1-ethoxy-2-iodoethane (and its analogs for comparison) in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 100 ppm.

-

-

Gas Chromatography (GC) Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold: 5 minutes at 200 °C.

-

-

Injection Volume: 1 µL.

-

-

Mass Spectrometry (MS) Parameters:

-

Data Analysis:

-

Acquire the total ion chromatogram (TIC) to identify the retention time of the analyte.

-

Extract the mass spectrum corresponding to the chromatographic peak of interest.

-

Identify the molecular ion peak (if present) and the major fragment ions.

-

Propose fragmentation pathways consistent with the observed peaks.

-

Compare the obtained spectrum with spectral libraries (e.g., NIST) for confirmation.

-

Trustworthiness and Self-Validation

The described protocol incorporates self-validating mechanisms. The use of a standard 70 eV electron energy ensures that the fragmentation patterns are consistent and comparable to established spectral libraries.[2] The GC separation provides a pure sample to the mass spectrometer, minimizing interferences. The characteristic isotopic patterns of bromine and chlorine in the respective analogs serve as an internal validation of the instrument's mass accuracy and resolution.

Conclusion

The mass spectrometry fragmentation of 1-ethoxy-2-iodoethane is a predictable process governed by the fundamental principles of organic mass spectrometry. The presence of the ether and iodo functionalities leads to characteristic fragmentation pathways, including alpha-cleavage and C-I bond scission. By comparing its fragmentation pattern with those of its bromo and chloro analogs, we gain a deeper understanding of the influence of the halogen substituent on the fragmentation process. The provided experimental protocol offers a robust method for obtaining high-quality mass spectra, enabling confident structural elucidation and comparison.

References

- Vertex AI Search.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

- Tureček, F., & McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.

-

Demystify the mass spectrometry of aliphatic ethers! (2025, August 20). YouTube. [Link]

-

fragmentation in ethers. (2023, January 25). YouTube. [Link]

-

NIST. Ethane, 1-bromo-2-ethoxy-. [Link]

-

NIST. Ethane, 1-chloro-2-ethoxy-. [Link]

-

Elkchemist. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. [Link]

-

PubChem. Ethane, 1-chloro-2-ethoxy-. [Link]

-

AZoM. (2024, August 22). Electron Impact or Chemical Ionization for Mass Spectrometry. [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. [Link]

-

Technology Networks. (2024, January 2). Mass Spectrometry Ionization: Key Techniques Explained. [Link]

Sources

- 1. azom.com [azom.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. technologynetworks.com [technologynetworks.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. Ethane, 1-bromo-2-ethoxy- [webbook.nist.gov]

- 9. Ethane, 1-bromo-2-ethoxy- [webbook.nist.gov]

- 10. 1-Chloro-2-ethoxyethane [webbook.nist.gov]

- 11. Ethane, 1-chloro-2-ethoxy- | C4H9ClO | CID 12341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.